2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a methoxyphenyl group, a trifluoromethyl group, and a dihydropyridazinone core, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with trifluoromethyl hydrazine to form an intermediate, which is then cyclized to produce the final dihydropyridazinone compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, where reagents like halogens or nucleophiles replace these groups, forming new compounds.
Scientific Research Applications
2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one include:
2-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(4-Methoxyphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and applications.
2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-thione: The oxygen in the dihydropyridazinone core is replaced with sulfur, leading to altered chemical behavior.
The uniqueness of this compound lies in its combination of the methoxyphenyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a member of the pyridazine family, notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C24H19F3N2O3
- Molecular Weight : 440.42 g/mol
- InChIKey : SRAMMYOQWBVYSD-XDOYNYLZSA-N
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyridazine derivatives, including our compound of interest. The presence of the 4-methoxyphenyl and trifluoromethyl groups significantly enhances its cytotoxic effects against several cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound exhibited potent antiproliferative activity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
2. Anti-inflammatory Effects
The anti-inflammatory properties of pyridazine derivatives have also been investigated. The compound has shown promise in reducing inflammatory markers in cellular models.
- Research Findings : A study demonstrated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various pathogens.
- Study Results : The compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Impact on Activity |
---|---|
4-Methoxyphenyl Group | Enhances lipophilicity and receptor binding |
Trifluoromethyl Group | Increases metabolic stability and potency |
Dihydropyridazine Core | Critical for interaction with biological targets |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and inflammation pathways.
Properties
Molecular Formula |
C12H11F3N2O2 |
---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C12H11F3N2O2/c1-19-9-4-2-8(3-5-9)17-11(18)7-6-10(16-17)12(13,14)15/h2-5H,6-7H2,1H3 |
InChI Key |
KHTWEXMEVNCVPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CCC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.